molecular formula C21H26N2O3 B5599313 N-(2-sec-butylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide

N-(2-sec-butylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide

Cat. No. B5599313
M. Wt: 354.4 g/mol
InChI Key: FNGCYCOCARXHCT-UHFFFAOYSA-N
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Description

  • This compound is related to a class of molecules that have been explored for their potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. For example, a series of benzamide derivatives including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized as possible therapeutic agents for Alzheimer's disease (Hussain et al., 2016).

Synthesis Analysis

  • The synthesis process of similar compounds involves various steps including the use of IR, 1H-NMR, and EI-MS spectral data for structural confirmation. An example is the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase activity (Sugimoto et al., 1990).

Molecular Structure Analysis

  • The molecular structure of similar compounds is confirmed using spectroscopic techniques like 13C NMR, 1H NMR, IR, and EI-MS, as demonstrated in the study of benzamide derivatives (Abbasi et al., 2020).

Chemical Reactions and Properties

  • These compounds often exhibit significant enzyme inhibition activity, such as inhibition against butyrylcholinesterase, a target for Alzheimer’s disease treatment. For instance, certain benzamide derivatives showed considerable inhibition of butyrylcholinesterase enzyme (Abbasi et al., 2020).

Physical Properties Analysis

  • The physical properties like melting points and solubilities can be influenced by the molecular structure and substituents on the piperidine ring, as seen in the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

N-(2-butan-2-ylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-15(2)17-7-4-5-8-18(17)22-20(24)16-10-12-23(13-11-16)21(25)19-9-6-14-26-19/h4-9,14-16H,3,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGCYCOCARXHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butan-2-yl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

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